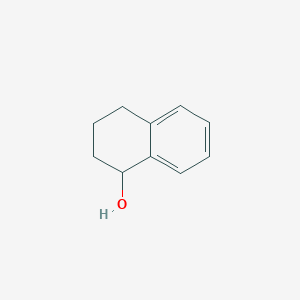

1,2,3,4-Tetrahydro-1-naphthol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027174 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-33-9, 5929-35-1 | |

| Record name | 1-Tetralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3,4-Tetrahydro-1-naphthol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-Tetralol). It includes key quantitative data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound is a bicyclic alcohol consisting of a tetralin framework with a hydroxyl group.[1] It is a versatile chiral building block and intermediate in organic synthesis.[2] The compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Racemic (CAS: 529-33-9) | (R)-(-)-Enantiomer (CAS: 23357-45-1) | (S)-(+)-Enantiomer |

| Molecular Formula | C₁₀H₁₂O[3][4] | C₁₀H₁₂O[5] | C₁₀H₁₂O[2] |

| Molecular Weight | 148.20 g/mol [4][6] | 148.21 g/mol [5] | 148.20 g/mol |

| Appearance | White to off-white solid or clear colourless to slightly brown viscous liquid.[3][7] | White or off-white crystalline powder.[5] | Not specified |

| Melting Point | 28-32 °C[7][8] | 38-42 °C[5] | Not specified |

| Boiling Point | 102-104 °C at 2 mmHg[7][9] | 140 °C at 17 mmHg[5] | Not specified |

| Density | 1.09 g/mL at 25 °C[7][9] | 1.09 g/mL at 25 °C | Not specified |

| Refractive Index (n20/D) | 1.564[8][9] | Not specified | Not specified |

| Solubility | Insoluble in water[3]; Soluble in methanol (B129727) and other organic solvents.[1][] | Not specified | Not specified |

| pKa | 14.33 ± 0.20 (Predicted)[3] | Not specified | Not specified |

| Flash Point | >110 °C (>230 °F)[8][11] | 113 °C (235.4 °F) - closed cup | Not specified |

| Optical Rotation | Not applicable | [α]¹⁷/D −32° (c = 2.5 in chloroform) | Not specified |

| Storage | Sealed in dry, Room Temperature[3] or Store at 2-8°C.[] | Store at 2-8 °C[5] | Not specified |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectral Data for this compound (CAS: 529-33-9)

| Technique | Key Peaks / Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ ~7.4 (m, 1H), ~7.2-7.0 (m, 3H), ~4.7 (t, 1H, CH-OH), ~2.8 (m, 2H, Ar-CH₂), ~2.1-1.7 (m, 4H, -CH₂-CH₂-).[12] |

| Mass Spec. (GC-MS) | Major fragments (m/z) reported at 130, 120.[13][14] The molecular ion peak is at m/z 148.[6] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[13] |

| Raman Spectroscopy | Data available and cataloged.[13] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the hydrogenation of naphthol derivatives.

A. Synthesis by Hydrogenation of 1-Naphthol (B170400)

A common industrial method involves the catalytic hydrogenation of 1-naphthol. This process can yield a mixture of products, including 1-tetralone (B52770) and this compound.[15]

-

Protocol:

-

Reactants: 1-naphthol is dissolved in a suitable solvent.

-

Catalyst: Raney nickel is added to the reaction vessel.[15]

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a pressure of 3.0-5.0 MPa and a temperature of 170-250 °C.[15] The reaction is typically run for 7-20 hours.[15]

-

Product Mixture: The reaction yields a mixture containing 1-tetralone and this compound.

-

Purification: The desired product, this compound, is separated from the mixture through post-treatment processes such as distillation or chromatography. The patent also describes using an alkali wash to remove unreacted 1-naphthol.[15]

-

B. Synthesis of Chiral Enantiomers

Chiral versions can be prepared via asymmetric synthesis routes. For example, the (R)-(-)-enantiomer can be synthesized from 1,2-dihydronaphthalene (B1214177) through a two-stage process involving hydroboration and subsequent oxidation.[16]

Applications in Research and Drug Development

This compound is a valuable compound with several key applications.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][3] It is also known as an impurity in the synthesis of Sertraline.[1]

-

Chiral Probe for Enzyme Studies: The enantiomers of this compound are used to investigate enzyme-substrate interactions. Specifically, they have been employed to study the sulfuryl acceptor binding site of the aryl sulfotransferase IV (AST IV) enzyme.[7][9]

-

Metabolite Studies: It is the major urinary metabolite of tetralin, making it relevant in toxicology and metabolic studies.[7][9]

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed and causes serious eye irritation.[13] The (R)-enantiomer is also classified as causing skin and potential respiratory irritation.[17]

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used. Handling should occur in a well-ventilated area.

This guide provides a foundational understanding of this compound for its effective and safe use in scientific applications. For further details, consulting the cited literature is recommended.

References

- 1. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. This compound CAS#: 529-33-9 [m.chemicalbook.com]

- 8. 1,2,3,4-tetrahydronaphthalen-1-ol [chembk.com]

- 9. This compound | 529-33-9 [chemicalbook.com]

- 11. tetrahydronaphthalenol, 529-33-9 [thegoodscentscompany.com]

- 12. This compound(529-33-9) IR Spectrum [m.chemicalbook.com]

- 13. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 16. (R)-(-)-1,2,3,4-TETRAHYDRO-1-NAPHTHOL synthesis - chemicalbook [chemicalbook.com]

- 17. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthol

For researchers, scientists, and professionals in drug development, 1,2,3,4-Tetrahydro-1-naphthol, also known as α-tetralol, is a valuable chiral building block and metabolite of tetralin. This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and known biological interactions, presenting data in a structured and accessible format.

Chemical Identity and Properties

CAS Number: 529-33-9[1]

Chemical Structure:

Molecular Formula: C₁₀H₁₂O[1]

Molecular Weight: 148.20 g/mol [1]

Synonyms: α-Tetralol, 1-Tetralol, Tetrahydro-1-naphthol, 1-Hydroxytetralin[1]

This compound is a bicyclic alcohol that exists as a racemic mixture of (R)- and (S)-enantiomers. It is a clear, colorless to slightly brown viscous liquid at room temperature.[2] The stereochemistry of this compound is crucial in its biological interactions and metabolism.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Melting Point | 39-40 °C (for (R)-enantiomer) | Sigma-Aldrich |

| Boiling Point | 140 °C at 17 mmHg (for (R)-enantiomer) | Sigma-Aldrich |

| Density | 1.09 g/mL at 25 °C (for (R)-enantiomer) | Sigma-Aldrich |

| Optical Activity ([α]17/D) | -32°, c = 2.5 in chloroform (B151607) (for (R)-enantiomer) | Sigma-Aldrich |

| Mass Spectrum | Available in NIST WebBook | [1] |

| IR Spectrum | Available in NIST WebBook |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 1-naphthol (B170400) or the reduction of 1-tetralone (B52770).

Experimental Protocol: Hydrogenation of 1-Naphthol

This protocol is adapted from a method for the preparation of ar-Tetrahydro-α-naphthol.

Materials:

-

1-Naphthol (α-naphthol)

-

Ethyl acetate

-

10% Palladium on charcoal catalyst

-

Petroleum ether

-

Parr apparatus or similar hydrogenation equipment

Procedure:

-

Dissolve 108 g (0.75 mole) of 1-naphthol in 250 ml of ethyl acetate.

-

Add 3.0 g of 10% palladium on charcoal catalyst to the solution.

-

Transfer the mixture to a Parr apparatus and hydrogenate at 2-3 atm pressure.

-

Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 45 minutes).

-

Remove the catalyst by filtration.

-

Remove the solvent by distillation to yield an oil that solidifies upon cooling.

-

Recrystallize the solid product from 250 ml of petroleum ether (b.p. 88-98°C).

-

The expected yield of almost colorless crystals is 93-97 g (84-88%), with a melting point of 68-68.5°C.

Synthesis Workflow

Caption: Key synthetic routes to this compound.

Metabolism of this compound

The in vivo metabolism of tetralin, a precursor to this compound, has been studied in rabbits. The primary metabolic pathway involves oxidation to α-tetralol, followed by conjugation, primarily with glucuronic acid.

Quantitative Metabolic Data in Rabbits

The following table summarizes the urinary metabolites of tetralin, with α-tetralol being a key intermediate.

| Metabolite | Percentage of Administered Dose in Urine |

| Glucuronide of α-tetralol | 52.4% |

| Conjugated β-tetralol | 25.3% |

| Conjugated 4-hydroxy-α-tetralone | 6.1% |

| Conjugated cis-tetralin-1,2-diol | 0.4% |

| Conjugated trans-tetralin-1,2-diol | 0.6% |

Metabolic Pathway

The metabolism of xenobiotics, including this compound, is a stereoselective process, primarily mediated by Cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[3]

Caption: Simplified metabolic fate of tetralin via α-tetralol.

Biological Activity and Signaling Pathways

While direct and extensive studies on the signaling pathways of this compound are limited, derivatives of the tetralin scaffold have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/GSK3β pathway. This pathway is crucial for cell survival, proliferation, and apoptosis.

Experimental Protocol: General Enzymatic Assay

This is a generalized protocol for a peroxidase-based enzymatic assay that can be adapted to investigate the inhibitory or substrate activity of compounds like this compound.

Materials:

-

Peroxidase enzyme (e.g., Horseradish Peroxidase)

-

Substrate (e.g., Pyrogallol)

-

Hydrogen Peroxide (H₂O₂)

-

Phosphate Buffer (pH 6.0)

-

This compound (as a potential inhibitor or substrate)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM Potassium Phosphate Buffer (pH 6.0).

-

Prepare a 0.5% (w/w) Hydrogen Peroxide solution.

-

Prepare a 5% (w/v) Pyrogallol solution.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions.

-

Prepare a working solution of the peroxidase enzyme in cold buffer.

-

-

Assay Setup (in a cuvette):

-

Add 2.10 ml of deionized water.

-

Add 0.32 ml of Phosphate Buffer.

-

Add 0.16 ml of Hydrogen Peroxide solution.

-

Add 0.32 ml of Pyrogallol solution.

-

Add a specific volume of the this compound dilution (and adjust the buffer volume accordingly to maintain the final volume). For the control, add the solvent vehicle.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the mixture to 20°C in the spectrophotometer.

-

Initiate the reaction by adding 0.10 ml of the peroxidase enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA420nm/time).

-

Compare the reaction rates in the presence and absence of this compound to determine its inhibitory or enhancing effect.

-

Inferred Signaling Pathway Involvement

Based on the known activities of structurally related compounds, this compound or its metabolites could potentially influence the PI3K/Akt/GSK3β signaling pathway. Activation of this pathway generally promotes cell survival and growth.

Caption: Inferred modulation of the PI3K/Akt/GSK3β pathway.

Conclusion

This compound is a compound of significant interest due to its role as a chiral synthon and a metabolite of tetralin. This guide has provided key technical data, including its CAS number, structure, synthesis protocols, and metabolic fate. While its direct impact on specific signaling pathways requires further elucidation, its structural relationship to compounds with known biological activities suggests potential for interaction with critical cellular processes like the PI3K/Akt/GSK3β pathway. The provided experimental frameworks can serve as a foundation for further investigation into the biological and pharmacological properties of this versatile molecule.

References

An In-depth Spectroscopic Analysis of 1,2,3,4-Tetrahydro-1-naphthol: A Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). The information presented herein is intended to support structural elucidation, quality control, and research and development activities involving this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a structural diagram for clear peak assignment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The following table summarizes the chemical shifts (δ), multiplicities, and assignments for the proton signals, as observed in a chloroform-d (B32938) (CDCl₃) solvent.[1][2]

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.42 - 7.10 | Multiplet |

| CH-OH (H1) | 4.77 | Triplet |

| Ar-CH₂ (H4) | 2.88 - 2.70 | Multiplet |

| CH₂ (H2) | 2.05 - 1.92 | Multiplet |

| CH₂ (H3) | 1.89 - 1.77 | Multiplet |

Note: Data is compiled from spectra obtained at 399.65 MHz in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their local bonding environments. The data presented below corresponds to a proton-decoupled spectrum.[3]

| Assignment | Chemical Shift (δ) ppm |

| C1 | 67.9 |

| C2 | 32.1 |

| C3 | 19.1 |

| C4 | 29.3 |

| C4a | 138.9 |

| C5 | 129.0 |

| C6 | 125.9 |

| C7 | 128.2 |

| C8 | 126.2 |

| C8a | 137.5 |

Note: Data sourced from publicly available databases.[3]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following outlines a typical experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Approximately 10-50 mg of the this compound sample is accurately weighed.

-

The solid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃).[3]

-

A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (0.00 ppm).[3]

-

The resulting solution is transferred into a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, such as a 400 MHz instrument, equipped with a broadband probe is utilized.[3][4]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.[3]

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mandatory Visualization

To facilitate the correlation of spectral data with the molecular structure, the following diagram illustrates the chemical structure of this compound with a systematic numbering scheme for all carbon atoms.

Caption: Chemical structure of this compound with atom numbering.

References

Spectroscopic Analysis of 1,2,3,4-Tetrahydro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 1,2,3,4-Tetrahydro-1-naphthol. This guide is designed to assist researchers and scientists in understanding the key spectral characteristics of this compound, aiding in its identification, characterization, and application in drug development and other scientific endeavors.

Introduction to this compound

This compound (also known as α-tetralol) is a bicyclic aromatic alcohol with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2] Its structure, consisting of a tetralin core with a hydroxyl group, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Accurate spectroscopic analysis is crucial for confirming its structure and purity.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Introduce the sample into the instrument, typically via a direct insertion probe or gas chromatography inlet.

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions. The data presented below is compiled from publicly available spectral databases.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 148 | ~20 | [M]⁺ (Molecular Ion) |

| 130 | ~40 | [M - H₂O]⁺ |

| 120 | ~100 | [M - C₂H₄]⁺ (from retro-Diels-Alder) or [M-H₂O-H₂]⁺ |

| 115 | ~30 | [C₉H₇]⁺ |

| 105 | ~25 | [C₈H₉]⁺ |

| 91 | ~45 | [C₇H₇]⁺ (Tropylium ion) |

Note: Relative intensities are approximate and can vary between instruments.

Fragmentation Pathway

The fragmentation of this compound in EI-MS is primarily driven by the presence of the hydroxyl group and the bicyclic ring structure. The main fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water).[3][4]

A key fragmentation step is the loss of a water molecule (H₂O, 18 Da) from the molecular ion (m/z 148) to form a prominent peak at m/z 130.[3] Another significant fragmentation pathway involves a retro-Diels-Alder reaction of the tetralin ring, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of the base peak, often observed at m/z 120. Further fragmentation of these primary ions leads to the other observed peaks.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

IR Spectrum Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Alcohols typically show a strong, broad O-H stretching band and a C-O stretching band.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Broad | O-H Stretch | Alcohol |

| ~3050-3020 | Medium | C-H Stretch | Aromatic |

| ~2930-2850 | Strong | C-H Stretch | Aliphatic |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1200-1000 | Strong | C-O Stretch | Secondary Alcohol |

| ~750 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Interpretation of the IR Spectrum

The presence of a strong and broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.[5][7] The sharp peaks in the 3050-3020 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic ring. The strong absorptions between 2930 and 2850 cm⁻¹ are due to the C-H stretching of the aliphatic portion of the tetralin ring. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed around 1600-1450 cm⁻¹. A strong band in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.[6]

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample handling to final data interpretation and structure confirmation.

Conclusion

The mass spectrometry and IR spectroscopy data presented in this guide provide a detailed and reliable basis for the identification and characterization of this compound. The characteristic fragmentation pattern in mass spectrometry, featuring the molecular ion and key fragments from dehydration and retro-Diels-Alder reactions, combined with the distinctive vibrational bands of the hydroxyl and aromatic functionalities in the IR spectrum, offer a robust analytical profile. This information is invaluable for researchers in synthetic chemistry, drug discovery, and quality control, ensuring the accurate assessment of this important chemical compound.

References

- 1. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Discovery and First Synthesis of 1,2,3,4-Tetrahydro-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthol, a hydroxylated derivative of tetralin, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structure is a core component of numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the historical context of its discovery, the first methods of its synthesis, detailed experimental protocols, and its relevance in contemporary drug development. The synthesis primarily involves the preparation of the precursor 1-tetralone (B52770), followed by its reduction. This document outlines the key methodologies for these transformations, presents quantitative data in a structured format, and visualizes the synthetic pathways.

Introduction: Historical Context and Discovery

The discovery of this compound is intrinsically linked to the early investigations of tetralin and its derivatives. While a singular, definitive publication detailing its first synthesis is not readily apparent in modern databases, its preparation follows a logical and well-established synthetic route from its corresponding ketone, 1-tetralone (also known as α-tetralone).

The early 20th century saw significant interest in the chemistry of partially hydrogenated aromatic compounds. The Darzens synthesis of tetralin derivatives, reported in 1926, was a key development in accessing this class of molecules. Concurrently, research into the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) by pioneers such as Heinrich Hock in 1933, established the formation of 1-tetralone. The subsequent reduction of this ketone to the corresponding alcohol, this compound, would have been a straightforward and logical next step for chemists of that era, employing common reducing agents of the time.

The tetralin framework has since been identified as a crucial structural element in a variety of clinically relevant compounds, including anthracycline antibiotics used in cancer chemotherapy, the antidepressant sertraline, and other agents with antifungal, anti-Parkinsonian, and anti-inflammatory activities.[1][2] This broad spectrum of biological activity underscores the importance of understanding the synthesis and chemical properties of foundational tetralin derivatives like this compound.

Synthesis of the Precursor: 1-Tetralone

The most common and historically significant route to this compound involves the synthesis of its precursor, 1-tetralone. Several methods have been developed for the preparation of 1-tetralone, with two classical and widely used approaches being the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid and the catalytic hydrogenation of 1-naphthol (B170400).

A modern patent describes a method for preparing 1-tetralone where 1-naphthol and hydrogen undergo a hydrogenation reaction under the catalysis of Raney nickel at a reaction temperature of 170-250°C and a reaction pressure of 3.0-5.0 MPa to obtain a mixture containing 1-tetralone.[3]

First Synthesis: Reduction of 1-Tetralone to this compound

The conversion of 1-tetralone to this compound is a classic reduction of a ketone to a secondary alcohol. Among the various reducing agents available, sodium borohydride (B1222165) (NaBH₄) is a mild, selective, and commonly used reagent for this transformation. It offers high yields and operational simplicity, making it a staple in organic synthesis laboratories.

Experimental Protocol: Sodium Borohydride Reduction of 1-Tetralone

This protocol is a representative method for the reduction of 1-tetralone to this compound using sodium borohydride.

Materials:

-

1-Tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetralone in methanol (approximately 10-15 mL per gram of 1-tetralone). Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (approximately 0.25-0.5 equivalents relative to the 1-tetralone) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-tetralone spot.

-

Quenching the Reaction: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride. This will be accompanied by gas evolution (hydrogen). After the gas evolution ceases, add 1 M hydrochloric acid dropwise to neutralize the solution to a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid at room temperature.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 1-tetralone via sodium borohydride reduction.

| Parameter | Value | Reference |

| 1-Tetralone (Starting Material) | ||

| Molecular Formula | C₁₀H₁₀O | |

| Molar Mass | 146.19 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 255-257 °C | |

| This compound (Product) | ||

| Molecular Formula | C₁₀H₁₂O | [4] |

| Molar Mass | 148.20 g/mol | [4] |

| Appearance | Clear colourless to slightly brown viscous liquid | [5][6] |

| Melting Point | 39-40 °C (for (R)-(-)-enantiomer) | |

| Boiling Point | 102-104 °C at 2 mmHg | [5][6] |

| Density | 1.09 g/mL at 25 °C | [5][6] |

| Reaction Parameters | ||

| Typical Yield | >90% |

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process: the formation of the 1-tetralone precursor followed by its reduction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 4. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 529-33-9 [chemicalbook.com]

- 6. This compound CAS#: 529-33-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetrahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-tetrahydro-1-naphthol, a chiral alcohol with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document details the physicochemical properties, synthesis, and distinct biological activities of its enantiomers, offering valuable insights for research and development.

Introduction to Stereoisomerism in this compound

This compound, also known as α-tetralol, possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers: (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol. These enantiomers exhibit identical physical properties in a non-chiral environment but differ in their interaction with plane-polarized light and their biological activities.

Physicochemical Properties

The distinct stereochemistry of the (R) and (S) enantiomers leads to differences in their optical rotation, a key property for their identification and characterization. Other physical properties are generally similar.

| Property | (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | Racemic this compound |

| CAS Number | 23357-45-1[3] | 53732-47-1 | 529-33-9[4] |

| Molecular Formula | C₁₀H₁₂O[3] | C₁₀H₁₂O | C₁₀H₁₂O[4][5] |

| Molecular Weight | 148.20 g/mol [3] | 148.20 g/mol [6] | 148.2 g/mol [4] |

| Appearance | - | Crystals | Clear colorless to slightly brown viscous liquid[4][7] |

| Melting Point | 39-40 °C | 37-39 °C[8] | 28-32 °C[4] |

| Boiling Point | 140 °C at 17 mmHg | - | 102-104 °C at 2 mmHg[4][7] |

| Density | 1.09 g/mL at 25 °C | - | 1.09 g/mL at 25 °C[4][7] |

| Optical Activity | [α]¹⁷/D -32°, c = 2.5 in chloroform | [α]²⁰/D +33±1°, c = 2.5% in chloroform | Not applicable |

| Refractive Index | - | - | n20/D 1.564[4][7] |

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through asymmetric synthesis or the resolution of a racemic mixture.

A common method for the asymmetric synthesis of chiral secondary alcohols is the Corey-Bakshi-Shibata (CBS) reduction. This method typically involves the reduction of the corresponding ketone, in this case, 1-tetralone, using a chiral oxazaborolidine catalyst.

Caption: Asymmetric Synthesis via CBS Reduction.

The separation of enantiomers from a racemic mixture is a critical process in obtaining optically pure compounds.[9] High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective technique for this purpose.

Caption: Chiral Separation by HPLC.

Biological and Pharmacological Properties

The enantiomers of this compound exhibit distinct biological activities, a common phenomenon for chiral molecules where the stereochemistry dictates the interaction with biological targets.

The (R)- and (S)-enantiomers of this compound show stereospecific interactions with the enzyme aryl sulfotransferase IV. The (R)-(-)-enantiomer acts as a substrate for AST IV, while the (S)-(+)-enantiomer functions as a competitive inhibitor of the enzyme's activity on 1-naphthalenemethanol.[4][7]

Caption: Differential Interaction with Aryl Sulfotransferase IV.

Both enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules.[1][2]

-

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is used in the synthesis of GPR40 agonists, which are being investigated as novel insulin (B600854) secretagogues with a low risk of hypoglycemia.[8]

-

Both enantiomers are key intermediates in the development of analgesics and anti-inflammatory drugs.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of these stereoisomers.

A general procedure for the synthesis of the racemic mixture involves the reduction of α-naphthol. One established method is the Birch reduction using lithium metal in liquid ammonia (B1221849), followed by hydrogenation.

Protocol:

-

α-Naphthol is dissolved in a mixture of liquid ammonia, ethanol, and ether.

-

Lithium metal is added in small portions to the stirred solution.

-

After the reaction is complete, the ammonia is allowed to evaporate.

-

The residue is worked up to yield 5,8-dihydro-1-naphthol.

-

This intermediate is then hydrogenated using a palladium on charcoal catalyst to give ar-tetrahydro-α-naphthol (this compound).[10]

Protocol:

-

Column: A suitable chiral stationary phase (CSP) column is selected. Examples include columns based on derivatized polysaccharides like amylose (B160209) or cellulose.

-

Mobile Phase: A mobile phase is chosen based on the CSP and the desired separation. Common mobile phases for normal-phase chromatography include mixtures of heptane (B126788) and an alcohol (e.g., isopropanol (B130326) or ethanol). For reversed-phase chromatography, mixtures of water, acetonitrile, or methanol (B129727) with additives like acids or bases are used.[11]

-

Detection: UV detection is typically used, as the naphthol ring is a strong chromophore.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be determined from the peak areas.

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of chirality in chemistry and pharmacology. Their distinct biological activities underscore the necessity of stereoselective synthesis and analysis in drug development. The methodologies outlined in this guide provide a foundation for researchers to further explore the potential of these valuable chiral building blocks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 529-33-9 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (≥99.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | 529-33-9 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 1,2,3,4-Tetrahydro-1-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1,2,3,4-Tetrahydro-1-naphthol in organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative data for this compound, this guide also includes generalized experimental protocols adapted from standard pharmaceutical industry practices for determining solubility and stability.

Introduction to this compound

This compound, also known as α-tetralol, is a derivative of naphthalene. Its chemical structure consists of a fused benzene (B151609) and cyclohexanol (B46403) ring system. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is critical for its application in drug development, enabling appropriate solvent selection for synthesis, purification, formulation, and storage.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information.

Table 1: Solubility of this compound

| Solvent Classification | Solvent | Solubility Data | Temperature (°C) |

| Polar Protic Solvents | Water | Sparingly soluble to insoluble; 5.09 g/L (unreferenced) | 25 |

| Methanol | Soluble | Not Specified | |

| Ethanol | Soluble (based on structural analogy to naphthols) | Not Specified | |

| Isopropanol | Soluble (based on structural analogy to naphthols) | Not Specified | |

| Polar Aprotic Solvents | Acetone | Soluble (based on structural analogy to naphthols) | Not Specified |

| Ethyl Acetate | Likely Soluble | Not Specified | |

| Non-Polar Solvents | Toluene | Likely Soluble | Not Specified |

| Chloroform | Soluble | Not Specified | |

| Dichloromethane | Soluble (based on structural analogy to naphthols) | Not Specified |

Stability Profile

Detailed stability studies on this compound in various organic solvents are scarce. However, an understanding of its potential degradation pathways can be inferred from the stability of related compounds like tetralin and naphthols. The primary routes of degradation for such molecules typically involve oxidation and photodecomposition.

Potential Degradation Pathways:

-

Oxidation: The benzylic alcohol group in this compound is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-tetralone. Further oxidation could potentially lead to ring-opening products.

-

Dehydration: Under acidic conditions and/or heat, dehydration of the alcohol to form an alkene (dihydronaphthalene derivative) is a possible degradation pathway.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. A study on tetralin derivatives suggested instability in sunlight, though specifics for this compound are not available.

A comprehensive stability assessment would require forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradants and establish the degradation kinetics.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard industry practices and can be adapted for specific laboratory requirements.

Protocol for Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of this compound at saturation in various organic solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Solvent: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of Experimental Workflow:

An In-Depth Technical Guide on the Structural Characterization of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, a chiral alcohol, is a significant building block in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and specificity of the final compounds. This technical guide provides a comprehensive overview of the structural characterization of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, including its physicochemical properties and detailed spectroscopic data. Furthermore, a representative experimental protocol for its enantioselective synthesis is presented, along with a visualization of its role in the development of bioactive compounds.

Physicochemical Properties

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |

| CAS Number | 23357-45-1 | --INVALID-LINK-- |

| Melting Point | 38-42 °C | --INVALID-LINK-- |

| Boiling Point | 140 °C at 17 mmHg | --INVALID-LINK-- |

| Density | 1.09 g/mL at 25 °C | --INVALID-LINK-- |

| Specific Rotation [α]D | -29° to -35° (c=2.5 in CHCl₃) | --INVALID-LINK-- |

| Appearance | White or off-white crystalline powder | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

The structural identity and purity of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol are confirmed through various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for the racemic mixture, which are highly indicative of the (R)-enantiomer, are presented below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.42 - 7.10 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~4.77 | Triplet | 1H | Methine proton (H-1) |

| ~2.85 - 2.70 | Multiplet | 2H | Methylene protons (H-4) |

| ~2.05 - 1.75 | Multiplet | 4H | Methylene protons (H-2, H-3) |

| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~138.5 | Aromatic C (quaternary) |

| ~137.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~68.0 | Methine C (C-1) |

| ~32.0 | Methylene C (C-2 or C-3) |

| ~29.5 | Methylene C (C-4) |

| ~19.0 | Methylene C (C-2 or C-3) |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1450-1600 | Medium | C=C stretch (aromatic ring) |

| 1050-1250 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 148 | Molecular ion [M]⁺ |

| 130 | [M - H₂O]⁺ |

| 115 | [M - H₂O - CH₃]⁺ |

| 104 | [C₈H₈]⁺ (retro-Diels-Alder fragmentation) |

Experimental Protocols

The enantioselective synthesis of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is most commonly achieved through the asymmetric reduction of its corresponding ketone, α-tetralone. Biocatalytic methods and chiral metal-catalyzed hydrogenations are prevalent. A representative protocol using a chiral catalyst is outlined below.

Enantioselective Reduction of α-Tetralone

This protocol is a generalized procedure based on established methods of asymmetric catalysis.[1][2]

Materials:

-

α-Tetralone

-

Chiral catalyst (e.g., a chiral oxazaborolidine like (R)-CBS catalyst, or a Ru- or Rh-based catalyst with a chiral ligand like BINAP)

-

Reducing agent (e.g., borane-dimethyl sulfide (B99878) complex (BMS), isopropanol (B130326) for transfer hydrogenation)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Quenching solution (e.g., Methanol, dilute HCl)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a flame-dried flask under nitrogen or argon) is charged with the chiral catalyst (typically 1-10 mol%). Anhydrous solvent is added to dissolve the catalyst.

-

Addition of Reducing Agent: The reducing agent is added to the catalyst solution at the appropriate temperature (often cooled to 0 °C or below). The mixture is stirred for a short period to allow for the formation of the active catalytic species.

-

Substrate Addition: A solution of α-tetralone in the anhydrous solvent is added dropwise to the reaction mixture, maintaining the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol) at a low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature. An aqueous workup is performed, which may involve washing with dilute acid, brine, and then drying the organic layer over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.

-

Characterization: The final product is characterized by the spectroscopic methods detailed in Section 2, and its enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Synthetic Utility

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a valuable chiral precursor in the synthesis of more complex molecules with significant biological activities. The following diagram illustrates its central role as a building block in drug development.

Caption: Synthetic utility of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.

The tetralin structural motif is present in a variety of biologically active compounds. Derivatives of tetralin have been investigated for their potential as anticancer agents and for their activity on the central nervous system.[3][4][5][6][7] The specific stereochemistry of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is crucial for the stereoselective synthesis of these complex molecules, ultimately influencing their biological target engagement and therapeutic efficacy.[8]

References

- 1. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol, also known as (S)-(+)-α-Tetralol, is a chiral secondary alcohol with significant applications in organic synthesis and medicinal chemistry. Its enantiomerically pure form serves as a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals. Furthermore, it is recognized as a competitive inhibitor of the aryl sulfotransferase (AST) IV enzyme and is a major urinary metabolite of tetralin. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a comprehensive overview of the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical data. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydro-1-naphthol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | d | 1H | Ar-H |

| 7.21 - 7.18 | m | 2H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 4.77 | t | 1H | CH-OH |

| 2.81 - 2.72 | m | 2H | Ar-CH₂ |

| 2.05 - 1.92 | m | 2H | CH₂ |

| 1.89 - 1.77 | m | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data obtained from a 399.65 MHz instrument.

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | Ar-C |

| 137.2 | Ar-C |

| 129.0 | Ar-CH |

| 128.8 | Ar-CH |

| 126.1 | Ar-CH |

| 125.7 | Ar-CH |

| 68.1 | CH-OH |

| 32.1 | CH₂ |

| 29.3 | Ar-CH₂ |

| 19.0 | CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is characterized by the presence of a hydroxyl (-OH) group and an aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1050 - 1260 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 130 | Moderate | [M - H₂O]⁺ |

| 120 | High | [M - C₂H₄]⁺ |

| 118 | Moderate | [M - H₂O - C₂H₂]⁺ |

Ionization Method: Electron Ionization (EI).

Chiroptical Data

Chiroptical data is essential for characterizing enantiomerically pure compounds like (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Table 5: Optical Rotation Data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

| Parameter | Value | Conditions |

| Specific Rotation [α] | +33 ± 1° | 20°C, D-line of sodium, c = 2.5% in chloroform (B151607) |

Data obtained from commercial supplier specifications.

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30 (or equivalent standard 30° pulse sequence)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (or equivalent power-gated decoupling sequence)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the crystalline (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance or Absorbance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

-

Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in dichloromethane.

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL in dichloromethane.

-

Transfer the final solution to a 2 mL GC vial.

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 min

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: 40 - 400 m/z

-

Scan Speed: 1000 amu/s

Data Processing:

-

Identify the peak corresponding to (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Caption: Experimental workflow for the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

A Technical Guide to the Biological Activity Screening of 1,2,3,4-Tetrahydro-1-naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity screening, and mechanistic insights of 1,2,3,4-tetrahydro-1-naphthol derivatives. The tetralin (tetrahydronaphthalene) scaffold is a significant structural motif in medicinal chemistry, present in various natural products and clinically approved drugs, including some anticancer agents.[1] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for further investigation in drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from α-tetralone or this compound itself, which serves as a versatile starting material.[2][3] Various synthetic methodologies can be employed to introduce diverse functional groups and heterocyclic moieties to the core structure, thereby modulating the biological activity. A common approach involves the Claisen-Schmidt condensation of α-tetralone with various aromatic aldehydes to yield α,β-unsaturated ketones (chalcones).[4][5] These intermediates can then be further modified to generate a library of derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can produce pyrazoline derivatives, while reaction with thiourea (B124793) can yield thioxopyrimidines.[4][5]

Another synthetic strategy involves the reaction of this compound with different reagents to introduce substituents at various positions. The specific synthetic route chosen will depend on the desired final compound and the target biological activity.

Anticancer Activity Screening

Derivatives of the tetralin ring are found in several clinically used anticancer drugs, such as doxorubicin (B1662922) and epirubicin.[1] Numerous studies have focused on synthesizing and evaluating novel tetralin derivatives for their potential as effective antitumor agents.[1][4][5][6]

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |

| 6g | MCF-7 (Breast) | 4.42 ± 2.93 µM | [1] |

| 6h | A549 (Lung) | 9.89 ± 1.77 µM | [1] |

| 3a | Hela (Cervix) | 3.5 µg/mL | [4][5] |

| 3a | MCF7 (Breast) | 4.5 µg/mL | [4][5] |

| 11 | MCF-7 (Breast) | 5.68 ng/ml | [7] |

| 13 | HCT116 (Colon) | 1.18 µM | [8] |

| 13 | PC9 (Lung) | 0.57 µM | [8] |

| 13 | A549 (Lung) | 2.25 µM | [8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It is based on the principle that viable cells with active metabolism can convert the yellow MTT substrate into a purple formazan (B1609692) product.[10]

Materials:

-

96-well plates

-

Test compounds (this compound derivatives)

-

Human cancer cell lines (e.g., MCF-7, A549, Hela)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium.[12][13] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like 5-fluorouracil).[4]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10][12] Incubate for another 1-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][10] Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][12]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening

Naphthol and its derivatives have been reported to possess significant antimicrobial properties.[14][15] The screening of this compound derivatives for antimicrobial activity is crucial in the search for new agents to combat drug-resistant pathogens.[16][17]

The following table summarizes the antimicrobial activity of selected this compound derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2a | P. aeruginosa | 31.25 | - | [18] |

| 2d | A. niger | 62.5 | - | [18] |

| 2 | B. pumilus 82 | 400 | 7.5 | [19] |

| 3 | P. aeruginosa MDR1 | 10 | - | [16][17][19] |

| 3 | S. aureus MDR | 100 | - | [16] |

| TAC | E. cloacae 23355 | 0.1-0.4 µM | - | [15] |

| TAC | K. pneumoniae 13883 | 0.1-0.4 µM | - | [15] |

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]

Materials:

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[22]

-

Standardized microbial inoculum (0.5 McFarland standard)[20]

-

Positive control (standard antibiotic) and negative control (broth only)

-

Incubator

Procedure:

-

Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[20]

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.[20] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.[20]

-

Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 16-20 hours for most bacteria).[20]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Anti-inflammatory Activity Screening